3-Chloro-5-methoxyimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties. The presence of both chlorine and methoxy groups in the molecule enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base, followed by chlorination and methoxylation steps . The reaction conditions often include the use of solvents like water under microwave irradiation to optimize yield and efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced catalytic processes can further enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxyimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
3-Chloro-5-methoxyimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
3-Chloro-5-methoxyimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
3-Amino-imidazo[1,2-a]pyridine: Known for its activity against multidrug-resistant tuberculosis.
2-Phenylimidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
6-Methoxyimidazo[1,2-a]pyridine: Utilized in the development of bioactive molecules with diverse therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for functionalization compared to other imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
3-chloro-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-4-2-3-7-10-5-6(9)11(7)8/h2-5H,1H3 |
InChI Key |
PFXXXCSPKUUXQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC=C(N21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.